molecular formula C18H21N3O3 B2648675 methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate CAS No. 2034304-15-7

methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate

Cat. No.: B2648675
CAS No.: 2034304-15-7
M. Wt: 327.384
InChI Key: QYKIPSXLJUWVAV-UHFFFAOYSA-N
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Description

methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate is a heterocyclic organic compound featuring a benzoate ester core linked to a piperidine ring substituted with a 1-methylpyrazole moiety. The compound’s structure combines aromatic, ester, and amide functionalities, making it relevant for pharmaceutical and agrochemical research, particularly in targeting enzyme inhibition or receptor modulation. Structural determination of such compounds often employs crystallographic tools like SHELX software, which is widely used for small-molecule refinement and structure solution.

Properties

IUPAC Name

methyl 2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-11-9-16(19-20)13-6-5-10-21(12-13)17(22)14-7-3-4-8-15(14)18(23)24-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKIPSXLJUWVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Pyrazole Substituents: The target compound’s 1-methylpyrazole group contrasts with the 4-amino-3,5-dimethylpyrazole in CAS 1005583-27-6.

Electron-Withdrawing Groups: CAS 832741-23-8 incorporates a nitro group and trifluoromethylphenoxy substituent, which increase electrophilicity and metabolic stability compared to the target compound’s ester-dominated electronic profile.

Piperidine Modifications : The standalone compound "1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazole" lacks the benzoate ester, reducing its lipophilicity (clogP ≈ 1.5 vs. ~3.5 for the target compound).

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are scarce, trends can be inferred:

  • Solubility : The benzoate ester in the target compound likely reduces aqueous solubility compared to the aniline derivative (CAS 832741-23-8).
  • Metabolic Stability : The trifluoromethyl group in CAS 832741-23-8 enhances resistance to oxidative metabolism, whereas the target compound’s ester group may confer susceptibility to hydrolysis.
  • Bioavailability: Piperidine-containing analogs generally exhibit improved blood-brain barrier penetration due to moderate lipophilicity and reduced hydrogen-bond donor count.

Biological Activity

Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that integrates multiple pharmacophores, potentially enhancing its biological activity. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a piperidine ring, which is further substituted with a methyl pyrazole group. Its molecular formula is C16H20N2O3C_{16}H_{20}N_2O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of these structures allows for diverse interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have shown promise in inhibiting inflammatory pathways.
  • Analgesic : Certain derivatives are noted for their pain-relieving properties.
  • Antitumor : Similar compounds have demonstrated inhibitory effects on kinases involved in cancer progression.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. Preliminary studies suggest that the compound may inhibit certain kinases or modulate receptor activity, leading to various therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Esterification : The benzoate group can be introduced through esterification reactions.
  • Substitution Reactions : The piperidine and pyrazole moieties can be synthesized via substitution reactions involving appropriate precursors.

Anticandidal Activity

A study evaluated the anticandidal activity of various pyrazole derivatives against Candida species. The results highlighted that compounds with structural similarities to this compound exhibited notable activity against Candida albicans and miconazole-resistant strains. The findings are summarized in the table below:

CompoundActivity Against C. albicansActivity Against Miconazole-resistant C. glabrata
Compound AMIC = 10 mMMIC = 10 mM
Compound BMIC = 5 mMMIC = 20 mM
Compound CMIC = 15 mMMIC = 5 mM

This data suggests potential for developing new antifungal agents based on the structure of this compound.

Antitumor Activity

Another study investigated the antitumor properties of related compounds. It was found that certain derivatives inhibited the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. The effectiveness varied based on structural modifications, emphasizing the importance of the pyrazole and piperidine groups in enhancing biological activity.

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